![molecular formula C26H18Cl2N2 B12526780 Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- CAS No. 676254-13-0](/img/structure/B12526780.png)
Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzenamine groups connected through a 1,2-ethanediylidene bridge, with each benzenamine group substituted by a 3-chlorophenyl group. The molecular structure of this compound imparts unique chemical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 3-chlorobenzaldehyde with benzenamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethanediylidene bridge. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis[2-chloro-]: Similar in structure but with a methylene bridge instead of an ethanediylidene bridge.
Benzenamine, N,N-bis(2-chloroethyl)-4-[[(3-chlorophenyl)imino]methyl]-: Contains similar chlorophenyl groups but with different substituents and linkages.
Uniqueness
Benzenamine, N,N’-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis- is unique due to its specific ethanediylidene bridge and the presence of two 3-chlorophenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
676254-13-0 |
|---|---|
Molekularformel |
C26H18Cl2N2 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1,2-bis(3-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-21-11-7-9-19(17-21)25(29-23-13-3-1-4-14-23)26(20-10-8-12-22(28)18-20)30-24-15-5-2-6-16-24/h1-18H |
InChI-Schlüssel |
IHTPFENEFUQEIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)C(=NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


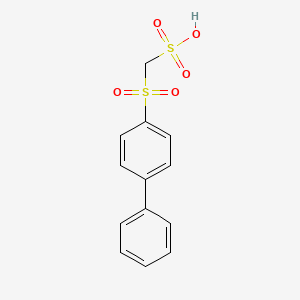
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
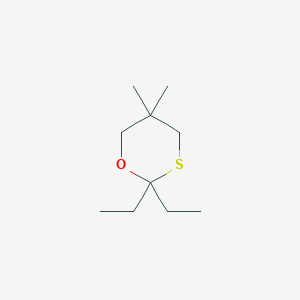
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
boranyl](/img/structure/B12526724.png)
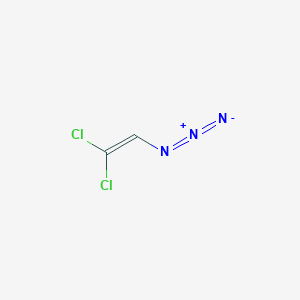
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
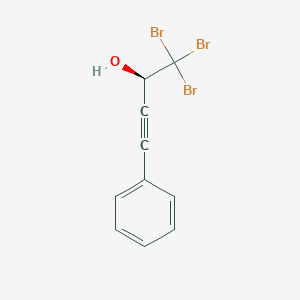
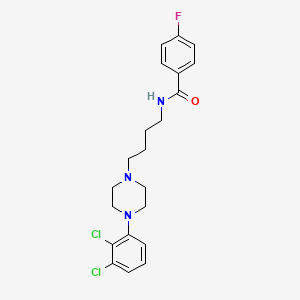
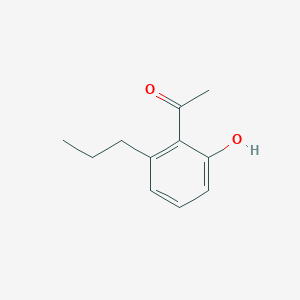
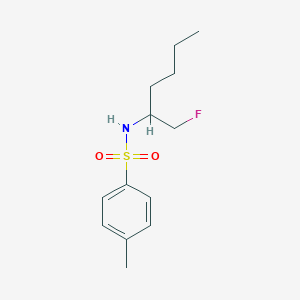
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
